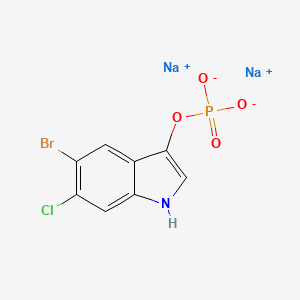
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound belonging to the class of benzamides, featuring a fusion of various functional groups. Known for its complex structure, it possesses significant potential in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves multi-step reactions:
Formation of the 3,4-Dihydroisoquinoline Sulfonyl Derivative: : Starting with 3,4-dihydroisoquinoline, sulfonylation occurs using reagents like sulfonyl chlorides under basic conditions.
Synthesis of the Oxadiazole Moiety: : Utilizing hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling Reaction: : The sulfonyl derivative and the oxadiazole compound are coupled using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases to yield the final product.
Industrial Production Methods
Industrial-scale production relies on optimizing these steps for higher yield and purity. Advanced techniques such as flow chemistry can enhance reaction rates and efficiency. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : The nitro and oxadiazole groups can be reduced under specific conditions.
Substitution: : The benzamide and methoxy groups facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Employ reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Utilize hydrogenation catalysts (Pd/C) or lithium aluminum hydride.
Substitution: : Conditions include bases such as sodium hydride (NaH) and solvents like DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Amine derivatives from nitro reductions.
Substitution Products: : Varied benzamide or oxadiazole derivatives depending on the nucleophile.
Scientific Research Applications
In Chemistry
Synthetic Intermediates: : Used in creating complex organic molecules.
Catalysts: : Acts as a ligand in metal-catalyzed reactions.
In Biology
Biochemical Probes: : Studying enzyme functions and pathways.
Binding Studies: : Investigating molecular interactions in proteins and nucleic acids.
In Medicine
Drug Development: : Potentially active against specific disease pathways.
Pharmacophore Modelling: : Used in the design of new therapeutic agents.
In Industry
Material Science: : Component in developing advanced materials.
Polymer Chemistry: : Utilized in creating specialized polymers with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Binding to active sites or altering structural conformations, leading to inhibition or activation of biological functions.
Comparison with Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups.
Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: : Similar but differs in the substitution on the phenyl ring.
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylsulfonyl)benzamide: : Different sulfonyl and oxadiazole substitutions.
This compound's versatility and multifunctionality make it a promising candidate for numerous applications, pushing the boundaries of research and industrial use
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-20-9-12-22(23(15-20)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-19(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZZZNERXAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline](/img/structure/B2730994.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730995.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2731001.png)

![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)




![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)


